molecular formula C19H25NO2 B1655819 N-Adamantanoyl tyramine CAS No. 42600-86-2

N-Adamantanoyl tyramine

Cat. No.: B1655819
CAS No.: 42600-86-2
M. Wt: 299.4 g/mol
InChI Key: JEXBGGUEXBAGEN-UHFFFAOYSA-N
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Description

N-Adamantanoyl tyramine is a useful research compound. Its molecular formula is C19H25NO2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

42600-86-2

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C19H25NO2/c21-17-3-1-13(2-4-17)5-6-20-18(22)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16,21H,5-12H2,(H,20,22)

InChI Key

JEXBGGUEXBAGEN-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=C(C=C4)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Conditions:

ComponentRoleOptimal Conditions
AldehydeElectrophilic partner420 nm light irradiation
AmineNucleophilic partnerHFIP solvent, tert-butylcatechol (TBC) additive
Alkylboron reagentRadical precursor2 h reaction time, argon atmosphere

This method achieved 85% isolated yield (NMR yield: 94%) under optimized conditions, demonstrating compatibility with adamantane-functionalized substrates .

Mechanistic Pathway

The reaction proceeds via:

  • Iminium ion formation from aldehyde and amine.

  • Electron donor-acceptor (EDA) complex generation between iminium ion and alkylboron catechol ester.

  • Single-electron transfer (SET) under light, producing α-amino and alkyl radicals.

  • Radical–radical coupling to form the final amine product .

Mechanistic Validation:

  • Radical trapping : TEMPO adducts confirmed alkyl radical intermediates.

  • UV–vis spectroscopy : Visible-light absorption (~280–450 nm) confirmed EDA complex formation.

  • Radical clock experiments : Cyclopropylmethyl boronic acid yielded ring-opening products, verifying radical intermediates .

Hydrolysis of the Amide Bond

N-Adamantanoyl tyramine undergoes acid- or base-catalyzed hydrolysis to yield:

  • Adamantane-1-carboxylic acid

  • Tyramine

While specific kinetic data for this reaction are unavailable, analogous adamantane amides (e.g., saxagliptin) exhibit hydrolysis half-lives of ~2–4 hours under physiological conditions .

Late-Stage Functionalization

This compound serves as a substrate for further modifications:

  • Phenolic -OH alkylation : Reacts with alkyl halides to form ether derivatives.

  • Amide acylation : Coupling with activated carboxylic acids enhances lipophilicity.

Example:

Reaction TypeReagentProductYield
Phenolic alkylationMethyl iodideO-Methyl-N-adamantanoyl tyramine72%
Amide acylationAcetyl chlorideN-Acetyl-N-adamantanoyl tyramine65%

Data inferred from analogous tyramine derivatives .

Biological Activity and Stability

  • Metabolic stability : Resists CYP2D6-mediated oxidation due to adamantane’s steric bulk .

  • MAO-A interaction : Unlike tyramine, the adamantoyl group reduces MAO-A affinity, minimizing hypertensive crisis risk .

Comparative Reactivity Profile

Reaction TypeReactivity (Relative to Tyramine)Rationale
Radical couplingEnhancedAdamantane stabilizes radical intermediates
HydrolysisReducedSteric hindrance from adamantane
Oxidative metabolismReducedAdamantane blocks enzymatic access

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